CGP-42112
Overview
Description
CGP 42112 is a peptidomimetic compound that functions as a selective ligand for the angiotensin II type 2 receptor. It has been extensively studied for its role in the renin-angiotensin-aldosterone system and its potential therapeutic applications in cardiovascular diseases .
Mechanism of Action
Target of Action
CGP-42112, also known as CGP42112A, is a potent agonist of the Angiotensin-II subtype 2 receptor (AT2R) . The AT2R is a part of the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating blood pressure and fluid balance .
Mode of Action
This compound interacts with the AT2R, displaying agonistic properties . It binds selectively to the AT2R with high affinity . This binding leads to significant inhibition of cGMP production and TH-enzyme activity . These inhibitory effects are abolished by PD123319, an AT2R antagonist .
Biochemical Pathways
The interaction of this compound with the AT2R affects the RAAS pathway . By acting as an agonist at the AT2R, this compound can influence the balance of angiotensin II effects on blood pressure regulation and electrolyte balance .
Result of Action
The activation of the AT2R by this compound leads to a decrease in cGMP production and TH-enzyme activity . This can result in changes in blood pressure regulation and electrolyte balance .
Biochemical Analysis
Biochemical Properties
CGP-42112 has been shown to interact with the AT2R . It has been characterized as a full AT2R agonist . This interaction with the AT2R is crucial for its role in various biochemical reactions .
Cellular Effects
This compound has agonistic effects at proximal tubule AT2 receptors . It inhibits Na+, K±ATPase , which can influence cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its binding interactions with the AT2R . It has been shown to inhibit Angiotensin-II induced aortic contraction , indicating its role in enzyme inhibition .
Dosage Effects in Animal Models
It has been shown to induce sodium excretion in vivo , suggesting potential dosage-dependent effects.
Metabolic Pathways
This compound is involved in the renin–angiotensin–aldosterone system (RAAS) . It interacts with the AT2R, playing a role in this metabolic pathway .
Transport and Distribution
Its interaction with the AT2R suggests it may be localized to areas where this receptor is present .
Subcellular Localization
Given its interaction with the AT2R, it may be localized to areas where this receptor is present .
Preparation Methods
The synthesis of CGP 42112 involves multiple steps, including the formation of peptide bonds and the incorporation of specific amino acid residues. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using standard peptide synthesis techniques, which may involve solid-phase peptide synthesis or solution-phase peptide synthesis .
Chemical Reactions Analysis
CGP 42112 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
CGP 42112 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the angiotensin II type 2 receptor and its interactions with other molecules.
Biology: Employed in research to understand the physiological and pathological roles of the angiotensin II type 2 receptor.
Medicine: Investigated for its potential therapeutic applications in treating cardiovascular diseases, hypertension, and other related conditions.
Comparison with Similar Compounds
CGP 42112 is unique in its high selectivity and affinity for the angiotensin II type 2 receptor. Similar compounds include:
PD 123319: Another selective ligand for the angiotensin II type 2 receptor, often used in comparative studies.
Losartan: A selective antagonist for the angiotensin II type 1 receptor, used to highlight the specificity of CGP 42112 for the type 2 receptor
CGP 42112 stands out due to its full agonist activity at the angiotensin II type 2 receptor, making it a valuable tool for studying this receptor’s function and potential therapeutic applications .
Properties
IUPAC Name |
(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-[[(2S)-5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-2-[[(2S)-3-(4-hydroxyphenyl)-2-(pyridine-3-carbonylamino)propanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H69N13O11/c1-3-32(2)43(50(73)74)64-48(71)42-17-11-25-65(42)49(72)41(27-36-29-56-31-59-36)62-46(69)39(60-47(70)40(26-33-18-20-37(66)21-19-33)61-44(67)35-14-9-22-55-28-35)15-7-8-23-57-45(68)38(16-10-24-58-51(53)54)63-52(75)76-30-34-12-5-4-6-13-34/h4-6,9,12-14,18-22,28-29,31-32,38-43,66H,3,7-8,10-11,15-17,23-27,30H2,1-2H3,(H,56,59)(H,57,68)(H,60,70)(H,61,67)(H,62,69)(H,63,75)(H,64,71)(H,73,74)(H4,53,54,58)/t32-,38-,39-,40-,41-,42-,43-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGNARZDONUMMK-LRMQDCNJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CN=CN2)NC(=O)C(CCCCNC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C5=CN=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCCCNC(=O)[C@H](CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)C5=CN=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H69N13O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90155396 | |
Record name | Cgp 42112A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90155396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1052.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127060-75-7 | |
Record name | Cgp 42112A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127060757 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cgp 42112A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90155396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CGP-42112 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Q3V7W3XDD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of CGP 42112A?
A1: CGP 42112A selectively binds to and activates the angiotensin II type 2 receptor (AT2 receptor) with high affinity. [, , , , , , , ]
Q2: How does CGP 42112A binding to the AT2 receptor affect intracellular signaling?
A2: Unlike the AT1 receptor, AT2 receptor activation by CGP 42112A does not consistently activate the G protein-coupled pathways like phospholipase C and inositol triphosphate production. [, , , ] Instead, several studies suggest its involvement in:
- Reducing cyclic GMP (cGMP) production: CGP 42112A has been shown to decrease basal and stimulated cGMP levels in various cell types, potentially by inhibiting particulate guanylate cyclase. [, , ]
- Stimulating phosphotyrosine phosphatase (PTPase) activity: In PC12W cells, CGP 42112A was found to increase PTPase activity, which might be linked to the observed decrease in cGMP. []
- Modulating nitric oxide (NO) production: Studies show that CGP 42112A can both stimulate and inhibit NO production depending on the cell type and experimental conditions. [, , ]
Q3: Does CGP 42112A interact with other targets besides the AT2 receptor?
A3: While CGP 42112A demonstrates high selectivity for the AT2 receptor, research suggests potential interactions with other targets, especially at higher concentrations:
- Binding to a novel receptor on human monocytes: CGP 42112A was found to bind to a distinct site on human monocytes, independent of Ang II or other known receptors, influencing cell attachment and cytokine release. []
- Partial displacement of Ang II binding by high concentrations of CGP 42112A in rat mesangial cells: This suggests a potential, albeit weaker, interaction with the AT1 receptor subtype at higher concentrations. []
Q4: What is the molecular formula and weight of CGP 42112A?
A4: The molecular formula of CGP 42112A is C48H68N14O11, and its molecular weight is 1009.16 g/mol.
Q5: How do structural modifications of CGP 42112A influence its AT2 receptor affinity and selectivity?
A5: While the provided research primarily focuses on CGP 42112A's effects, it highlights the importance of specific structural features for AT2 receptor binding:
- The importance of the peptide backbone: Replacing Ang II amino acids with CGP 42112A's specific amino acid sequence is crucial for AT2 selectivity. [, , , , , , , ]
- Modifications at the N-terminus: The presence of the nicotinic acid moiety at the N-terminus appears essential for high affinity and selectivity for the AT2 receptor. [, , , , , , , ]
Q6: How is CGP 42112A administered in experimental settings, and what are its effects in vivo?
A6: CGP 42112A has been administered through various routes, including intravenous infusion, subcutaneous injection, and intracerebroventricular injection, depending on the specific study and target tissue. [, , , , , ] Observed in vivo effects include:
- Changes in blood pressure and heart rate: Depending on the experimental model and administration route, CGP 42112A can influence blood pressure and heart rate, often opposing the effects of AT1 receptor activation. [, ]
- Modulation of renal function: Studies show that CGP 42112A can influence sodium excretion, urine output, and glomerular filtration rate, suggesting a role in renal physiology. [, , , ]
Q7: What are some of the reported effects of CGP 42112A in cell-based assays and animal models?
A7: CGP 42112A has demonstrated various effects in different experimental systems, highlighting the diverse roles of the AT2 receptor:
- Inhibition of vascular smooth muscle cell proliferation and neointima formation: CGP 42112A has shown promise in reducing neointima formation after vascular injury in animal models, suggesting a potential role in combating vascular remodeling. [, ]
- Modulation of angiogenesis: Research suggests both pro- and anti-angiogenic effects of CGP 42112A, depending on the specific tissue and experimental model used. [, , ]
- Influence on catecholamine release: CGP 42112A can affect catecholamine release from adrenal chromaffin cells, highlighting its potential involvement in the sympathetic nervous system. []
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